molecular formula C25H24N4O4S B5559942 4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5559942
M. Wt: 476.5 g/mol
InChI Key: WZTYGCZHFPXYMH-CVKSISIWSA-N
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Description

4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C25H24N4O4S and its molecular weight is 476.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.15182643 g/mol and the complexity rating of the compound is 730. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Characterization

1,2,4-Triazole derivatives are synthesized through various chemical reactions that yield compounds with potential for further functionalization or application. For instance, the synthesis of Schiff bases containing 1,2,4-triazole and pyrazole rings involves spectroscopic characterization and reactive properties investigations through DFT calculations and molecular dynamics (MD) simulations. Such compounds have shown significant antioxidant and α-glucosidase inhibitory activities, indicating their potential in medicinal chemistry and enzyme inhibition studies (Pillai et al., 2019).

Antimicrobial and Antifungal Activities

New 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, with some showing good or moderate activities against various microorganisms. This highlights the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2010). Additionally, novel series of Schiff bases based on the 1,2,4-triazole scaffold have shown promising antifungal activity against Candida albicans, further supporting the role of these compounds in addressing fungal infections (Moorthy et al., 2017).

Antioxidant Properties

1,2,4-Triazole derivatives containing 2,6-dimethoxyphenol have been synthesized and characterized, with some compounds exhibiting significant free-radical scavenging ability. This suggests their potential application in oxidative stress-related research and as antioxidants in various industrial applications (Hussain, 2016).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. Its activity would likely depend on the specific context in which it’s used, such as the type of biological system or chemical reaction it’s involved in .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard laboratory safety procedures .

Future Directions

The potential applications and future directions for this compound would likely depend on its chemical reactivity and the specific context in which it’s used. It could potentially be used as a building block for the synthesis of more complex molecules, or as a probe to study biological systems .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S/c1-30-20-12-10-19(14-23(20)32-3)24-27-28-25(34)29(24)26-15-18-9-11-21(22(13-18)31-2)33-16-17-7-5-4-6-8-17/h4-15H,16H2,1-3H3,(H,28,34)/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTYGCZHFPXYMH-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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